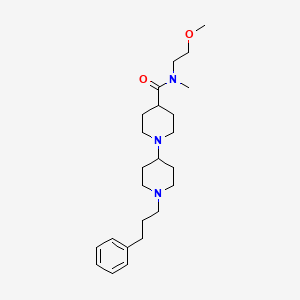![molecular formula C15H13N3O3S B4983686 N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide](/img/structure/B4983686.png)
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide, also known as BISA, is a chemical compound that has gained significant attention in the field of scientific research. BISA is a benzimidazole derivative and has been found to have various applications in the field of medicinal chemistry.
Mecanismo De Acción
The mechanism of action of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide is not fully understood. However, it has been reported to inhibit the activity of cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of prostaglandins. Prostaglandins are known to play a role in inflammation and pain. By inhibiting the activity of COX-2, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide reduces inflammation and pain.
Biochemical and Physiological Effects:
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various biochemical and physiological effects. It has been reported to reduce the production of pro-inflammatory cytokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-alpha). N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to inhibit the proliferation of cancer cells and induce apoptosis. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been reported to have neuroprotective effects and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has several advantages for lab experiments. It is easy to synthesize and has good stability. It can be easily modified to obtain analogs with improved activity. However, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has some limitations for lab experiments. It has low solubility in water, which can limit its use in certain assays. In addition, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide can be toxic at high concentrations, which can limit its use in cell-based assays.
Direcciones Futuras
There are several future directions for the research on N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide. One direction is to investigate the structure-activity relationship of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide and its analogs. This can help in the design of more potent and selective inhibitors of COX-2. Another direction is to investigate the potential therapeutic effects of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide in other diseases, such as multiple sclerosis and rheumatoid arthritis. Furthermore, the development of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide-based drug delivery systems can improve its pharmacokinetic properties and reduce toxicity. Overall, N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has great potential for the development of novel therapeutic agents for various diseases.
Métodos De Síntesis
The synthesis of N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide involves the reaction of 4-(1H-benzimidazol-1-ylsulfonyl)aniline with acetic anhydride in the presence of a catalyst. The reaction proceeds under reflux conditions and the product is obtained in good yield. The purity of the product can be improved by recrystallization from a suitable solvent.
Aplicaciones Científicas De Investigación
N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has been found to have various applications in the field of medicinal chemistry. It has been reported to have anti-inflammatory, anti-tumor, and anti-viral activities. N-[4-(1H-benzimidazol-1-ylsulfonyl)phenyl]acetamide has also been found to have potential therapeutic effects in the treatment of Alzheimer's disease and Parkinson's disease.
Propiedades
IUPAC Name |
N-[4-(benzimidazol-1-ylsulfonyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S/c1-11(19)17-12-6-8-13(9-7-12)22(20,21)18-10-16-14-4-2-3-5-15(14)18/h2-10H,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKHBANSWZNQPDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2C=NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 2-{[2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-3-methylbutanoyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4983607.png)

![4-chloro-N-(3-{[2-nitro-4-(trifluoromethyl)phenyl]amino}propyl)benzamide](/img/structure/B4983623.png)
![N,N-diethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4983631.png)
![3-{5-(4-methylphenyl)-1-[(2-thienylcarbonyl)amino]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B4983634.png)
![5-acetyl-2-[(2-ethoxyethyl)thio]-4-(4-ethylphenyl)-6-methyl-1,4-dihydro-3-pyridinecarbonitrile](/img/structure/B4983637.png)

![4-({4-[2-(4-methyl-1-piperazinyl)-2-oxoethoxy]phenyl}sulfonyl)morpholine](/img/structure/B4983664.png)
![N-{2-[(4-chlorobenzyl)thio]ethyl}-3-(3,4-dimethoxyphenyl)acrylamide](/img/structure/B4983666.png)
![(3'R*,4'R*)-1'-{[1-(4-fluorophenyl)-3,5-dimethyl-1H-pyrazol-4-yl]methyl}-1,4'-bipiperidine-3',4-diol](/img/structure/B4983673.png)

![1-[(2-methylbicyclo[2.2.1]hept-5-en-2-yl)carbonyl]-1H-1,2,3-benzotriazole](/img/structure/B4983681.png)

![4-[2-(4-methylphenoxy)ethoxy]benzaldehyde](/img/structure/B4983706.png)